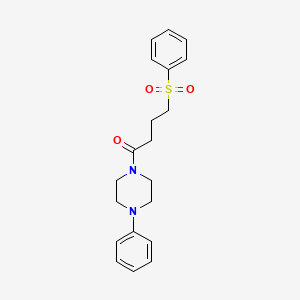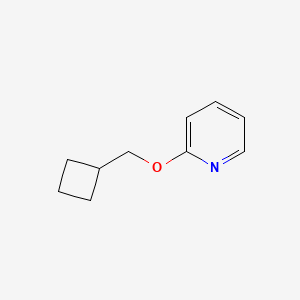![molecular formula C21H24N6O3S2 B2856828 7-(3-(benzo[d]thiazol-2-ylthio)-2-methylpropyl)-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione CAS No. 872627-90-2](/img/no-structure.png)
7-(3-(benzo[d]thiazol-2-ylthio)-2-methylpropyl)-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that includes several notable substructures, such as a benzo[d]thiazol-2-ylthio group, a morpholino group, and a purine dione group . These types of structures are often found in biologically active compounds, including pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings. The benzo[d]thiazol-2-ylthio group would contribute a six-membered ring with sulfur and nitrogen atoms . The morpholino group would add another six-membered ring containing an oxygen atom .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The thiazole ring is known to participate in a variety of reactions, including substitutions and additions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the morpholino group could potentially increase its solubility in water .
Scientific Research Applications
Biological Activity and Synthesis
A series of substituted pyridines and purines containing 2,4-thiazolidinedione were synthesized and evaluated for their effect on triglyceride accumulation in vitro and their hypoglycemic and hypolipidemic activity in vivo, highlighting the potential of such compounds in diabetes and lipid metabolism research (Kim et al., 2004).
Antiproliferative Activity
Novel derivatives of 5-(4-methyl-benzylidene)-thiazolidine-2,4-dione were synthesized and evaluated for their antiproliferative activity against various human cancer cell lines, indicating the potential of these compounds in cancer research (Chandrappa et al., 2008).
Polymer Semiconductors
The compound (3E,7E)-3,7-Bis(2-oxoindolin-3-ylidene)benzo[1,2-b:4,5-b']difuran-2,6(3H,7H)-dione was used as a new electron-acceptor building block for polymer semiconductors, showcasing applications in electronic devices and materials science (Yan et al., 2013).
Antimicrobial Applications
The synthesis and evaluation of pyrazolo-thiazolyl alkoxy-1H-isoindole-1,3(2H)-dione derivatives for their antimicrobial activities suggest the utility of such compounds in developing new antimicrobial agents (Jat et al., 2006).
Materials Chemistry
New ring systems derived from 4,5-diaminobenzo[b]thiophen and its derivatives highlight the compound's relevance in synthesizing novel materials for various applications, including electronic and optical devices (Chapman et al., 1971).
Mechanism of Action
Safety and Hazards
Future Directions
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the introduction of a benzo[d]thiazol-2-ylthio group onto a 7-(2-methylpropyl)-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione scaffold.", "Starting Materials": [ "7-(2-methylpropyl)-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione", "2-chloro-3-nitrobenzo[d]thiazole", "Sodium hydride", "2-methyl-3-(morpholin-4-yl)propan-1-ol", "Triethylamine", "Dimethylformamide", "Methanol", "Hydrochloric acid", "Sodium bicarbonate", "Ethyl acetate" ], "Reaction": [ "The 7-(2-methylpropyl)-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione is reacted with sodium hydride in dimethylformamide to form the corresponding sodium salt.", "The 2-chloro-3-nitrobenzo[d]thiazole is reacted with sodium hydride in dimethylformamide to form the corresponding thiol.", "The thiol is then reacted with the sodium salt of the purine derivative in the presence of triethylamine in dimethylformamide to form the desired compound.", "The compound is then purified by column chromatography using a mixture of methanol and ethyl acetate as the eluent.", "The final compound is obtained as a white solid.", "The compound can be further characterized by various spectroscopic techniques such as NMR and mass spectrometry.", "The purity of the compound can be determined by HPLC analysis." ] } | |
CAS RN |
872627-90-2 |
Product Name |
7-(3-(benzo[d]thiazol-2-ylthio)-2-methylpropyl)-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione |
Molecular Formula |
C21H24N6O3S2 |
Molecular Weight |
472.58 |
IUPAC Name |
7-[3-(1,3-benzothiazol-2-ylsulfanyl)-2-methylpropyl]-3-methyl-8-morpholin-4-ylpurine-2,6-dione |
InChI |
InChI=1S/C21H24N6O3S2/c1-13(12-31-21-22-14-5-3-4-6-15(14)32-21)11-27-16-17(25(2)20(29)24-18(16)28)23-19(27)26-7-9-30-10-8-26/h3-6,13H,7-12H2,1-2H3,(H,24,28,29) |
InChI Key |
VMTULHYZQJFYID-UHFFFAOYSA-N |
SMILES |
CC(CN1C2=C(N=C1N3CCOCC3)N(C(=O)NC2=O)C)CSC4=NC5=CC=CC=C5S4 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-(dimethylsulfamoyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B2856746.png)


![N-(3-ethylphenyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2856749.png)

![4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(3-(trifluoromethyl)phenyl)pyrrolidin-2-one](/img/structure/B2856754.png)
![N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)-2-[2-[(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)amino]-2-oxoethoxy]acetamide](/img/structure/B2856757.png)

![N-(1-Cyanocyclohexyl)-2-[4-(2-oxopyrrolidin-1-yl)azepan-1-yl]propanamide](/img/structure/B2856761.png)
![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide hydrochloride](/img/structure/B2856762.png)


